molecular formula C12H23AsSi2 B14679787 1,1,1,3,3,3-Hexamethyl-2-phenyldisilarsane CAS No. 38003-96-2

1,1,1,3,3,3-Hexamethyl-2-phenyldisilarsane

Cat. No.: B14679787
CAS No.: 38003-96-2
M. Wt: 298.40 g/mol
InChI Key: IFPJAXUXAAQKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylbis(trimethylsilyl)arsine is an organoarsenic compound characterized by the presence of a phenyl group and two trimethylsilyl groups attached to an arsenic atom

Preparation Methods

Phenylbis(trimethylsilyl)arsine can be synthesized through several methods. One common synthetic route involves the reaction of lithium tetra-arsinoaluminate with halogeno-silanes. This reaction produces primary silyl- and germyl-arsines, including phenylbis(trimethylsilyl)arsine . Another method involves the reaction of bis(trimethylsilyl)arsines with dimethylformamide, which is accelerated by a catalytic quantity of solid sodium hydroxide .

Chemical Reactions Analysis

Phenylbis(trimethylsilyl)arsine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with dimethylformamide to form (dimethylaminomethylidene)-phenylarsine and hexamethyldisiloxane . The compound can also participate in radical-based reactions, such as reductions and hydrosilylation, facilitated by tris(trimethylsilyl)silane . These reactions often yield products with high chemo-, regio-, and stereoselectivity.

Mechanism of Action

The mechanism of action of phenylbis(trimethylsilyl)arsine involves its ability to participate in radical-based reactions. The compound generates reactive intermediates or transition states that facilitate the removal of functional groups in organic substrates . This process often involves the formation of site-specific radicals, which then react with other molecules to produce the desired products. The compound’s unique structure, with its bulky trimethylsilyl groups, contributes to its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Phenylbis(trimethylsilyl)arsine can be compared to other organoarsenic compounds, such as tris(trimethylsilyl)arsine. Both compounds contain trimethylsilyl groups, which contribute to their chemical inertness and large molecular volume . phenylbis(trimethylsilyl)arsine is unique due to the presence of a phenyl group, which can influence its reactivity and applications. Other similar compounds include primary silyl- and germyl-arsines, which are also synthesized through reactions with halogeno-silanes .

Properties

CAS No.

38003-96-2

Molecular Formula

C12H23AsSi2

Molecular Weight

298.40 g/mol

IUPAC Name

phenyl-bis(trimethylsilyl)arsane

InChI

InChI=1S/C12H23AsSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

IFPJAXUXAAQKRK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[As](C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.